Ethyl palmitoleate

Description

This compound has been reported in Mitracarpus hirtus with data available.

Structure

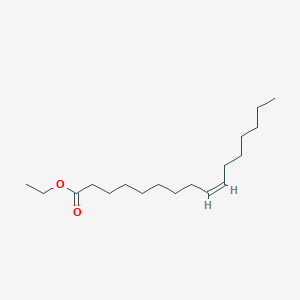

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELGPLUONQGOHF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316159 | |

| Record name | Ethyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56219-10-4 | |

| Record name | Ethyl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56219-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-hexadec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2016H5BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Palmitoleate from Palmitoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl palmitoleate from palmitoleic acid, a process of significant interest in various fields, including biofuel research, cosmetics, and as a potential biomarker for alcohol consumption.[1] This document details the primary synthetic routes, including lipase-catalyzed esterification, acid-catalyzed esterification, and base-catalyzed transesterification. It offers detailed experimental protocols, quantitative data for process optimization, and visualizations of the reaction pathways and experimental workflows.

Introduction to this compound

This compound is the fatty acid ethyl ester formed from the formal condensation of the carboxyl group of palmitoleic acid with the hydroxyl group of ethanol.[1] Palmitoleic acid is a monounsaturated omega-7 fatty acid found in various animal and vegetable oils. The synthesis of its ethyl ester is a key step in the production of certain biofuels and has applications in the cosmetic industry as an emollient.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three primary methods: enzymatic catalysis, acid catalysis, and base catalysis.

Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases has gained significant attention due to its high specificity, mild reaction conditions, and environmentally friendly nature.[2] Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are highly effective catalysts for the esterification of fatty acids.[3][4] The reaction involves the direct esterification of palmitoleic acid with ethanol. The use of immobilized enzymes allows for easy separation and reuse of the catalyst, enhancing the economic viability of the process.

Acid-Catalyzed Esterification (Fischer Esterification)

Acid-catalyzed esterification, also known as Fischer esterification, is a classic method for producing esters. This reaction involves heating the carboxylic acid (palmitoleic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product side, an excess of one reactant (usually ethanol) is used, or the water formed during the reaction is removed.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is a common method for the production of biodiesel. While it is typically used to convert triglycerides to fatty acid ethyl esters, it can also be adapted for the conversion of one ester to another. In the context of this compound synthesis from a triglyceride source rich in palmitoleic acid, a base such as sodium hydroxide or potassium hydroxide is used as a catalyst. It's important to note that this method is not a direct synthesis from palmitoleic acid but from its glyceride form. For direct esterification of the free fatty acid, a base would deprotonate the carboxylic acid, making it unreactive towards nucleophilic attack by the alcohol.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of fatty acid ethyl esters, providing a basis for comparing different methodologies. Note that data for ethyl palmitate is often used as a proxy due to its structural similarity to this compound.

Table 1: Comparison of Lipase-Catalyzed Synthesis Conditions for Fatty Acid Ethyl Esters

| Lipase Source | Support Matrix | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading (% w/w) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Candida antarctica (Novozym 435) | Macroporous acrylic resin | Palmitic Acid, 2-Ethyl Hexanol | 1:5.5 | 70 | 10.5 | 6 | ~93 | |

| Candida sp. 99-125 | Surfactant modified cotton membrane | Palmitic Acid, 2-Ethyl Hexanol | 1:1.3-1:1.5 | 40 | 5000-6000 IU/g membrane | Not specified | ~95 | |

| Rhizopus sp. | Perlite (solid-state fermentation) | Oleic Acid, Ethanol | 1:5 | 45 | 1 g biocatalyst | 1 | ~100 | |

| Camellia Oil Soapstocks, Diethyl Carbonate | Novozym 435 | Camellia Oil Soapstocks, Diethyl Carbonate | 1:3 (Oil:Carbonate) | 50 | 5 | 24 | 98.4 |

Table 2: Comparison of Acid-Catalyzed Esterification Conditions for Fatty Acids

| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Conc. (% w/w) | Reaction Time (h) | Conversion (%) | Reference |

| Oleic Acid | Ethanol | H2SO4 | 3:1 | 60 | 5 | 2 | Not specified | |

| Stearic, Oleic, Palmitic Acids | Ethanol | Montmorillonite KSF/0 | Excess Alcohol | 150 | 0.1 w/w | 4 | >95 | |

| Palm Fatty Acid Distillate | Methanol | H2SO4 | 8.8:1 | 75 | 0.05 (molar ratio to PFAD) | 1 | >98.5 (FFA reduction) |

Table 3: Comparison of Base-Catalyzed Transesterification Conditions for Oils

| Oil Source | Alcohol | Catalyst | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Catalyst Conc. (% w/w) | Reaction Time (min) | Yield (%) | Reference |

| Fish Oil | Ethanol | C2H5ONa | Not specified | 60 | 0.8 | >30 | >98 | |

| Sunflower Oil | Ethanol | C2H5ONa | 4.25:1 | 55 | 1.6 | 120 | 100 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for the enzymatic synthesis of fatty acid ethyl esters using immobilized lipase.

Materials:

-

Palmitoleic acid

-

Anhydrous ethanol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane, optional)

-

Molecular sieves (3Å, optional for water removal)

-

Screw-capped reaction vessel

-

Shaking incubator or magnetic stirrer with heating

-

Equipment for analysis (GC-MS)

Procedure:

-

Reactant Preparation: Accurately weigh palmitoleic acid and add it to the reaction vessel. Add anhydrous ethanol in a desired molar ratio (e.g., 1:1 to 1:6, acid to alcohol). If using a solvent, add it to the mixture.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. Typical enzyme loading ranges from 2% to 10% (w/w) of the total substrates.

-

Water Removal (Optional): To drive the equilibrium towards product formation, activated molecular sieves can be added to the reaction mixture to remove the water produced during esterification.

-

Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 150-200 rpm).

-

Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress. The conversion of palmitoleic acid to this compound can be determined by GC-MS analysis.

-

Reaction Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the mixture by filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.

-

Purification: The product mixture is typically washed with a dilute basic solution to remove any unreacted fatty acids, followed by a water wash to remove any remaining base and glycerol (if formed). The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol for Acid-Catalyzed Esterification of Palmitoleic Acid

This protocol is based on general procedures for Fischer esterification of fatty acids.

Materials:

-

Palmitoleic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine palmitoleic acid and a molar excess of anhydrous ethanol (e.g., 3 to 10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the palmitoleic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization and Washing: Carefully add a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for identifying and quantifying this compound. The retention time and the mass spectrum of the synthesized product are compared with a known standard. The mass spectrum of fatty acid ethyl esters typically shows a characteristic fragment ion at m/z 88 resulting from a McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the ethyl ester. In the ¹H NMR spectrum, the formation of the ethyl ester is confirmed by the appearance of a quartet around 4.1-4.2 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.3 ppm (for the -CH₃ protons of the ethyl group).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the progress of the esterification reaction. The disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the characteristic C=O stretching band of the ester at a higher wavenumber (around 1735-1750 cm⁻¹) indicate the formation of the product.

Visualizations

Reaction Pathway: Lipase-Catalyzed Esterification

Caption: Lipase-catalyzed esterification of palmitoleic acid with ethanol.

Experimental Workflow: Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

Logical Relationship: Factors Affecting Reaction Yield

References

Biological role of ethyl palmitoleate in metabolic pathways

An In-depth Technical Guide on the Biological Role of Ethyl Palmitoleate in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the biological roles of palmitoleic acid and fatty acid ethyl esters (FAEEs) as separate entities. However, direct research on the specific metabolic functions of this compound is limited. This guide provides a comprehensive overview based on the available information on this compound, its constituent molecules (ethanol and palmitoleate), and the broader class of FAEEs to infer its potential biological roles.

Introduction to this compound

This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid.[1] It is classified as a fatty acid ethyl ester (FAEE), a group of non-oxidative metabolites of ethanol.[2] While its sibling molecule, ethyl palmitate, is a well-established biomarker for ethanol consumption, the specific biological activities of this compound in metabolic pathways are not as extensively studied.[2][3] This document synthesizes the current understanding of FAEEs and palmitoleic acid to project the potential metabolic significance of this compound.

Chemical Structure:

-

IUPAC Name: ethyl (Z)-hexadec-9-enoate[1]

-

Molecular Formula: C18H34O2

-

Molecular Weight: 282.5 g/mol

Biosynthesis and Metabolism

The primary pathway for the formation of this compound in the body is through the esterification of palmitoleic acid with ethanol, a reaction catalyzed by FAEE synthases. This process is particularly active in the liver and pancreas following ethanol ingestion.

While specific quantitative data for this compound are scarce, studies on FAEEs in general indicate that their synthesis is influenced by the availability of both ethanol and the specific fatty acid. However, research on ethyl palmitate suggests its synthesis is uniquely unaffected by the extracellular concentration of its precursor fatty acid, a characteristic that may or may not be shared by this compound.

The degradation of FAEEs is thought to be carried out by cellular esterases, which hydrolyze the ester bond to release ethanol and the corresponding fatty acid.

Caption: Enzymatic synthesis of this compound.

Potential Biological Roles in Metabolic Pathways

The biological functions of this compound are inferred from the known roles of palmitoleic acid and the general effects of FAEEs.

Role as a Lipokine (from Palmitoleic Acid)

Palmitoleic acid (C16:1n7) is recognized as a "lipokine," a lipid hormone that communicates between different organs to regulate systemic metabolism. It is released from adipose tissue and has been shown to:

-

Improve Insulin Sensitivity: Palmitoleic acid enhances insulin action in muscle and suppresses hepatosteatosis. Studies in L6 muscle cells show that palmitoleate increases glucose uptake.

-

Regulate Lipid Metabolism: It can decrease plasma cholesterol and total lipids in the liver.

-

Suppress Inflammation: Palmitoleic acid has been observed to have anti-inflammatory effects, which is a key factor in metabolic diseases.

It is plausible that this compound could act as a more lipophilic, transportable form of palmitoleic acid, delivering it to target tissues where it can be released by esterases to exert its metabolic effects.

Caption: Hypothetical signaling of this compound.

Role in Ethanol-Induced Organ Damage (from FAEEs)

FAEEs are implicated in the pathology of alcohol-induced organ damage, particularly in the pancreas and liver. They are thought to contribute to cellular injury by disrupting mitochondrial function and calcium homeostasis. For instance, this compound, in the presence of ethanol, has been shown to cause a sustained, concentration-dependent increase in cytosolic Ca2+, leading to pancreatic acinar cell death.

However, some research suggests that FAEEs may be less toxic than their parent free fatty acids in the context of acute pancreatitis, suggesting a complex role in pathology.

Quantitative Data

| Compound | Effect | Model System | Quantitative Change | Reference(s) |

| Palmitoleate | Glucose Uptake | Rat L6 Myotubes | ~2-fold increase in basal glucose uptake | |

| Palmitoleate | Insulin Signaling | Rat L6 Myotubes | No antagonism of palmitate-induced insulin resistance | |

| Ethyl Palmitate | Pro-inflammatory Cytokine Production (TNF-α) | LPS-induced endotoxemia in rats | Significant reduction | |

| Ethyl Palmitate | Pro-inflammatory Cytokine Production (IL-6) | LPS-induced endotoxemia in rats | Significant reduction | |

| FAEEs (total) | Plasma Concentration (Chronic Alcohol Abuse) | Human Plasma | 15,086 ng/ml (average) | |

| FAEEs (total) | Plasma Concentration (Acute Alcohol Abuse) | Human Plasma | 4,250 ng/ml (average) |

Experimental Protocols

Detailed experimental protocols for investigating the specific metabolic role of this compound are not published. However, methodologies used for studying FAEEs and fatty acids can be adapted.

Quantification of this compound

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation (from biological matrix):

-

Homogenization of the tissue or fluid.

-

Liquid-liquid extraction with a non-polar solvent (e.g., heptane:acetone or n-hexane).

-

Isolation and evaporation of the organic layer.

-

Reconstitution of the residue in a suitable solvent for analysis.

-

For enhanced sensitivity, headspace solid-phase microextraction (SPME) can be employed prior to GC-MS.

-

Caption: Workflow for FAEE quantification.

In Vitro Assessment of Metabolic Effects

-

Cell Culture: Utilize relevant cell lines such as HepG2 (liver), L6 myotubes (muscle), or pancreatic acinar cells.

-

Treatment: Expose cells to varying concentrations of this compound.

-

Endpoint Analysis:

-

Insulin Signaling: Western blot analysis of key signaling proteins (e.g., Akt, GSK-3β).

-

Glucose Uptake: Measure the uptake of radiolabeled glucose (e.g., [3H]-2-deoxy-d-glucose).

-

Gene Expression: qPCR analysis of genes involved in lipid and glucose metabolism.

-

Cell Viability/Toxicity: MTT assay or measurement of lactate dehydrogenase (LDH) release.

-

Conclusion and Future Directions

This compound is a largely understudied FAEE with the potential for significant biological activity based on the known roles of its constituent molecules. Its structural similarity to other bioactive lipids suggests it may function as a signaling molecule in metabolic regulation. The dual-potential for both beneficial lipokine-like effects (from palmitoleic acid) and detrimental roles in ethanol-induced pathology makes it a compelling target for future research.

For drug development professionals, a deeper understanding of the metabolic pathways influenced by this compound could uncover novel therapeutic targets for metabolic syndrome, diabetes, and alcohol-related diseases. Future research should focus on:

-

Directly investigating the metabolic effects of this compound in various cell and animal models.

-

Quantifying its endogenous levels in different tissues and in response to various stimuli.

-

Identifying the specific enzymes and receptors that interact with this compound.

-

Elucidating its role in comparison to and in concert with other FAEEs and fatty acids.

References

Chemical and physical properties of ethyl palmitoleate

An In-depth Technical Guide on the Chemical and Physical Properties of Ethyl Palmitoleate

Introduction

This compound is a long-chain fatty acid ethyl ester (FAEE) formed from the formal condensation of the carboxyl group of palmitoleic acid with the hydroxyl group of ethanol.[1] It is the ethyl ester of palmitoleic acid, an unsaturated fatty acid.[2] This molecule is of significant interest to researchers, particularly in the fields of biochemistry and medicine, as it serves as a biomarker for ethanol consumption and is implicated in the metabolic effects of alcohol.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound is a liquid at room temperature.[4] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C18H34O2 | |

| Molecular Weight | 282.5 g/mol | |

| IUPAC Name | ethyl (Z)-hexadec-9-enoate | |

| CAS Number | 56219-10-4 | |

| Appearance | Liquid | |

| Density | 0.875 g/cm³ | |

| Boiling Point | 355.5 °C at 760 mmHg | |

| Melting Point | 33.9 °C | |

| Flash Point | 92.7 °C | |

| Refractive Index | 1.453 | |

| Solubility | Insoluble in water. Soluble in chloroform (slightly), ethyl acetate (slightly), DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (>50 mg/ml). | |

| XLogP3 | 6.9 |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the enzymatic esterification of palmitoleic acid with ethanol, often catalyzed by lipase. This method is favored for its high specificity and mild reaction conditions.

Materials:

-

Palmitic acid

-

Ethanol

-

Immobilized lipase (e.g., from Candida antarctica)

-

Organic solvent (optional, e.g., hexane)

-

Molecular sieves (optional)

-

Reaction vessel with temperature control and agitation

Procedure:

-

Reactant Preparation: Palmitoleic acid is added to the reaction vessel. Ethanol is then added in a specific molar ratio to the acid (e.g., 1:1 to 1:5.5).

-

Enzyme Addition: Immobilized lipase is added to the mixture. The amount of enzyme typically ranges from 2% to 10% by weight of the substrates.

-

Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed by adding activated molecular sieves to the mixture.

-

Reaction: The mixture is incubated at a controlled temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 8-24 hours).

-

Monitoring: The reaction progress can be monitored by taking samples periodically and analyzing the conversion of palmitoleic acid using techniques like gas chromatography (GC) or titration of the remaining free fatty acids.

-

Product Recovery: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for potential reuse. The liquid phase, containing this compound, unreacted substrates, and any solvent, is then processed for purification.

Purification of Fatty Acid Ethyl Esters

A two-step method involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) can be used for the purification of fatty acid ethyl esters like this compound.

Materials:

-

Crude this compound mixture

-

Aminopropyl-silica SPE column

-

Octadecylsilyl (ODS) SPE column (optional)

-

Hexane

-

Isopropanol-water solution

-

HPLC system with a suitable column (e.g., ODS)

Procedure:

-

SPE Step 1 (Aminopropyl-silica): The crude lipid mixture is dissolved in hexane and applied to an aminopropyl-silica SPE column. The column is then eluted with hexane, which co-elutes the fatty acid ethyl esters and cholesteryl esters.

-

SPE Step 2 (ODS - Optional): If separation from cholesteryl esters is required, the eluate from the first step can be applied to an ODS column. The fatty acid ethyl esters are then eluted with an isopropanol-water mixture.

-

HPLC Purification: For isolating specific fatty acid ethyl esters, the sample from the SPE procedure is subjected to HPLC. This allows for the separation and collection of pure this compound.

Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the qualitative and quantitative analysis of this compound.

Materials:

-

Purified this compound sample or extract

-

GC-MS system with a capillary column (e.g., DB-5MS)

-

Helium (carrier gas)

-

Standard solution of this compound for calibration

Procedure:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.

-

Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC-MS system.

-

Gas Chromatography: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 100°C, hold for 1 minute, then ramp up to 275°C and hold for 5 minutes.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparing it to a spectral library or a standard. The specific fragment ion at m/z 88 is characteristic of fatty acid ethyl esters.

-

Quantification: The concentration of this compound in the sample can be determined by comparing the peak area of the analyte to a calibration curve generated from standard solutions of known concentrations.

References

- 1. This compound | C18H34O2 | CID 6436624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

An In-Depth Technical Guide to Ethyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl palmitoleate, a monounsaturated fatty acid ethyl ester, is increasingly recognized for its significant biological activities, extending from its role as a biomarker for alcohol consumption to its involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and analytical characterization. A significant focus is placed on its toxicological effects on pancreatic acinar cells through the disruption of calcium homeostasis, a pathway elucidated with detailed experimental methodologies and a corresponding signaling pathway diagram. This document serves as a critical resource for researchers in pharmacology, toxicology, and drug development, offering in-depth information crucial for advancing studies on fatty acid ethyl esters and their implications in human health and disease.

Chemical Identity and Synonyms

This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid.

-

Molecular Formula: C₁₈H₃₄O₂[1]

-

IUPAC Name: ethyl (9Z)-hexadec-9-enoate

A comprehensive list of synonyms is provided in Table 1, reflecting its various representations in scientific literature and chemical databases.

Table 1: Synonyms of this compound

| Synonym | Source |

| Palmitoleic Acid Ethyl Ester | |

| Ethyl (Z)-9-Hexadecenoate | |

| Ethyl cis-9-Hexadecenoate | |

| 9Z-Hexadecenoic acid, ethyl ester | |

| Ethyl (Z)-9-palmitoleate | |

| Ethyl-cis-9-Hexadecenoate | |

| UNII-VE2016H5BF | |

| CHEBI:84934 | |

| EINECS 260-065-8 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 282.47 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 355.5 °C at 760 mmHg | |

| Melting Point | 33.9 °C | |

| Density | 0.875 g/cm³ | |

| Refractive Index | 1.453 | |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | |

| LogP | 5.80680 | |

| Storage Temperature | -20°C |

Synthesis and Characterization

Synthesis

This compound is synthesized by the esterification of palmitoleic acid with ethanol. This reaction can be catalyzed by acids or, for a more environmentally benign and specific approach, by enzymes such as lipases.

Experimental Protocol: Enzymatic Synthesis of this compound (Adapted from Ethyl Palmitate Synthesis)

This protocol describes a general method for the lipase-catalyzed synthesis of fatty acid ethyl esters.

-

Reactant Preparation: In a temperature-controlled reaction vessel, combine palmitoleic acid and ethanol. A molar ratio of 1:3 (acid to alcohol) is often used to drive the reaction towards ester formation.

-

Enzyme Addition: Introduce an immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrate mass.

-

Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40°C and 60°C, with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of palmitoleic acid using gas chromatography (GC) or by titrating the remaining free fatty acids.

-

Product Recovery: Upon reaching the desired conversion, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.

-

Purification: Remove the excess ethanol and any unreacted palmitoleic acid by vacuum distillation or liquid-liquid extraction to yield purified this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 3: Analytical Data for this compound

| Technique | Key Observations | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Characteristic retention time and a mass spectrum with specific fragment ions (e.g., m/z 88). | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR spectra provide detailed structural information, confirming the ester and alkene functionalities. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the ester group (~1740 cm⁻¹) and the C=C of the alkene (~1650 cm⁻¹). |

Biological Activity and Signaling Pathways

This compound has been identified as a key non-oxidative metabolite of ethanol that contributes to pancreatic acinar cell injury, a precursor to acute pancreatitis. Its primary mechanism of toxicity involves the disruption of intracellular calcium homeostasis.

Induction of Pancreatic Acinar Cell Injury via Calcium Dysregulation

In the presence of ethanol, this compound induces a sustained, concentration-dependent increase in cytosolic Ca²⁺ concentration ([Ca²⁺]i) in pancreatic acinar cells. This leads to cellular injury and necrosis. The underlying mechanism involves two main processes:

-

Release of Calcium from the Endoplasmic Reticulum (ER): this compound triggers the release of Ca²⁺ from the ER stores, a process mediated by inositol trisphosphate (IP₃) receptors.

-

Mitochondrial Dysfunction and ATP Depletion: The sustained elevation of cytosolic and mitochondrial Ca²⁺ leads to mitochondrial depolarization and a decrease in NAD(P)H levels. This impairs mitochondrial function, leading to a depletion of cellular ATP. The lack of ATP inhibits the plasma membrane Ca²⁺-ATPase (PMCA) pump, which is crucial for extruding Ca²⁺ from the cell, thus exacerbating the Ca²⁺ overload.

Experimental Protocol: Measurement of Intracellular Calcium in Pancreatic Acinar Cells

This protocol outlines the methodology used to measure changes in [Ca²⁺]i in response to this compound.

-

Cell Preparation: Isolate pancreatic acinar cells from rodent models (e.g., mouse or rat) by collagenase digestion.

-

Fluorescent Dye Loading: Incubate the isolated acinar cells with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions.

-

Confocal Microscopy: Plate the dye-loaded cells onto glass-bottomed dishes and visualize them using a confocal microscope equipped for live-cell imaging.

-

Experimental Treatment: Perfuse the cells with a buffer solution. Establish a baseline fluorescence reading, and then introduce this compound (typically 10-100 µM) in the presence of ethanol (e.g., 850 mM).

-

Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i. The data can be quantified and compared across different experimental conditions.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of this compound-induced pancreatic acinar cell injury.

Conclusion

This compound is a biologically active lipid with significant implications in alcohol-related pathologies, particularly acute pancreatitis. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical methods. The elucidation of its role in disrupting calcium signaling in pancreatic acinar cells offers a clear mechanism for its toxicity and highlights potential targets for therapeutic intervention. The experimental protocols and data presented herein are intended to support further research into the multifaceted roles of this compound and other fatty acid ethyl esters in cellular function and disease.

References

An In-depth Technical Guide to the Discovery and History of Ethyl Palmitoleate for Researchers, Scientists, and Drug Development Professionals

[November 28, 2025]

Executive Summary

Ethyl palmitoleate, the ethyl ester of palmitoleic acid, is a fatty acid ethyl ester (FAEE) that has transitioned from being primarily recognized as a marker of ethanol consumption to a molecule of significant interest in cell signaling and toxicology.[1] Initially identified in the broader context of non-oxidative ethanol metabolism, research has elucidated its role in mediating cellular calcium dysregulation, particularly in pancreatic acinar cells, implicating it in the pathology of alcoholic pancreatitis.[1][2] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols and visualizes key signaling pathways to support further research and drug development efforts targeting cellular processes modulated by this lipid molecule.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of fatty acid ethyl esters (FAEEs) as non-oxidative metabolites of ethanol. While a specific seminal paper announcing the initial synthesis or isolation of this compound is not readily apparent in the historical literature, its identification emerged from the study of FAEEs, which were first described as enzymatic products of ethanol metabolism in the early 1980s.

In 1981, Lange and colleagues demonstrated that ethanol could react with fatty acids to form FAEEs through an enzymatic process that did not require coenzyme A or ATP. This established the existence of a non-oxidative pathway for ethanol metabolism. Subsequent studies in the late 1980s identified FAEEs, including ethyl esters of oleic, linoleic, palmitic, and stearic acids, in the liver and brain of mice following chronic ethanol treatment.[3]

It was within this context of identifying the array of FAEEs formed in biological systems upon alcohol consumption that this compound was characterized. These esters were initially considered primarily as markers of alcohol intake, with their presence in various tissues like hair and meconium used to assess chronic or fetal alcohol exposure.[1] Later research, however, began to uncover their bioactive roles, particularly in ethanol-induced organ damage, shifting their status from mere biomarkers to active participants in cellular pathology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₄O₂ | |

| Molecular Weight | 282.5 g/mol | |

| CAS Number | 56219-10-4 | |

| IUPAC Name | ethyl (9Z)-hexadec-9-enoate | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 355.5 °C at 760 mmHg (estimated) | |

| Flash Point | 92.7 °C (199.0 °F) (estimated) | |

| Density | 0.875 g/cm³ (estimated) | |

| Solubility | - Water: Insoluble- DMF: 30 mg/mL- DMSO: 30 mg/mL- Ethanol: >50 mg/mL- Chloroform: Slightly soluble- Ethyl Acetate: Slightly soluble | |

| Storage Temperature | -20°C | |

| Stability | Stable for ≥ 2 years when stored at -20°C |

Biological Activity and Signaling Pathways

The primary and most well-documented biological effect of this compound is the induction of a sustained, toxic increase in cytosolic free calcium concentration ([Ca²⁺]c) in pancreatic acinar cells. This effect is considered a key mechanism in the initiation of alcoholic pancreatitis.

Calcium Dysregulation in Pancreatic Acinar Cells

At concentrations ranging from 10-100 µM, this compound induces a concentration-dependent elevation of [Ca²⁺]c. This is a multi-faceted process involving at least two distinct mechanisms:

-

Release from Intracellular Stores: Intracellularly delivered this compound triggers oscillatory increases in [Ca²⁺]c. This effect is inhibited by caffeine, a blocker of inositol trisphosphate (IP₃) receptors, but not by atropine, a muscarinic antagonist. This indicates that this compound, or a metabolite, activates IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium.

-

Mitochondrial Dysfunction and ATP Depletion: Extracellular application of this compound leads to a more profound and sustained elevation of [Ca²⁺]c, which is associated with the depletion of endoplasmic reticulum calcium stores. This sustained increase is linked to mitochondrial depolarization, reduced NADH autofluorescence, and a significant drop in cellular ATP levels. The depletion of ATP impairs the function of Ca²⁺-ATPase pumps (e.g., SERCA) that are responsible for pumping calcium back into the endoplasmic reticulum and out of the cell, thus leading to a toxic accumulation of cytosolic calcium.

The following diagram illustrates the proposed signaling pathway for this compound-induced calcium toxicity in pancreatic acinar cells.

Caption: Signaling pathway of this compound-induced calcium toxicity.

GPR120 Activation

While direct binding and activation studies for this compound on G protein-coupled receptor 120 (GPR120) are limited, its precursor, palmitoleic acid, is a known agonist of this receptor. GPR120 is a receptor for long-chain fatty acids and its activation is linked to various physiological processes, including anti-inflammatory responses and metabolic regulation. In the context of pancreatic acinar cells, the activation of GPR120, which couples to Gαq/11, would be consistent with the observed IP₃-mediated calcium release. The Gαq/11 pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering calcium release.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the lipase-catalyzed synthesis of fatty acid ethyl esters.

Materials:

-

Palmitoleic acid (≥98.5%)

-

Ethanol (anhydrous, ≥99.5%)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

n-Hexane (or other suitable organic solvent)

-

Molecular sieves (3Å, activated)

-

Reaction vessel with magnetic stirrer and temperature control

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve palmitoleic acid in n-hexane. Add ethanol in a desired molar ratio to palmitoleic acid (e.g., 3:1 ethanol:palmitoleic acid).

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.

-

Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can inhibit the enzyme and reduce yield.

-

Reaction: Stir the mixture at a constant speed (e.g., 200 rpm) and maintain the desired temperature (e.g., 50-60°C).

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of palmitoleic acid by gas chromatography-mass spectrometry (GC-MS) or by titrating the remaining free fatty acid.

-

Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and recover the immobilized lipase by filtration. The lipase can be washed with fresh solvent and reused.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.

Caption: Experimental workflow for the synthesis of this compound.

Measurement of Cytosolic Calcium in Pancreatic Acinar Cells

This protocol describes a method for measuring changes in [Ca²⁺]c in isolated pancreatic acinar cells using confocal microscopy.

Materials:

-

Isolated pancreatic acinar cells

-

HEPES-buffered saline solution

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Confocal microscope with an argon laser (488 nm excitation)

-

This compound stock solution (in DMSO or ethanol)

Procedure:

-

Cell Preparation: Isolate pancreatic acinar cells from mice or rats using established collagenase digestion methods.

-

Dye Loading: Incubate the isolated acini in HEPES-buffered saline containing 3-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at room temperature in the dark.

-

Washing: After incubation, wash the cells twice with fresh HEPES-buffered saline to remove excess dye.

-

Cell Plating: Plate the dye-loaded acini onto glass-bottomed imaging dishes.

-

Microscopy Setup: Place the dish on the stage of an inverted confocal microscope. Use a 40x or 60x oil-immersion objective.

-

Baseline Measurement: Acquire a baseline fluorescence recording for 1-2 minutes to ensure the cells are stable. Excite the Fluo-4 at 488 nm and collect the emission at >515 nm.

-

Stimulation: Add this compound to the imaging chamber at the desired final concentration (e.g., 10-100 µM).

-

Data Acquisition: Record the changes in fluorescence intensity over time. Images should be acquired at a rate that can resolve the expected calcium signals (e.g., every 1-5 seconds).

-

Data Analysis: Analyze the fluorescence intensity changes in individual cells or regions of interest over time. The change in fluorescence (F) relative to the initial baseline fluorescence (F₀) is used to represent the change in [Ca²⁺]c.

Implications for Drug Development

The dual role of this compound presents both challenges and opportunities for drug development. Its toxic effects on pancreatic acinar cells suggest that inhibiting its formation or blocking its downstream signaling pathways could be a therapeutic strategy for alcoholic pancreatitis. This could involve the development of specific inhibitors for the enzymes responsible for FAEE synthesis or antagonists for the receptors it activates, such as GPR120 or IP₃ receptors.

Conversely, the broader family of FAEEs and related lipid molecules are being investigated for their roles in modulating inflammation and metabolism. A deeper understanding of the specific structure-activity relationships of molecules like this compound could inform the design of novel therapeutics that selectively target these pathways for the treatment of metabolic and inflammatory diseases. The connection to GPR120, a receptor with known anti-inflammatory and insulin-sensitizing effects, is particularly intriguing in this regard.

Conclusion

This compound has evolved from being a simple biomarker of alcohol consumption to a recognized bioactive lipid mediator with significant implications for cellular health and disease. Its ability to induce calcium toxicity in pancreatic cells provides a crucial insight into the pathophysiology of alcohol-induced organ damage. Future research should focus on obtaining more detailed quantitative data on its interaction with cellular targets, further elucidating its signaling pathways, and exploring the therapeutic potential of modulating its activity. This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding of this important molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fatty acid ethyl esters cause pancreatic calcium toxicity via inositol trisphosphate receptors and loss of ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo metabolism of ethyl palmitoleate

An In-Depth Technical Guide on the In Vivo Metabolism of Ethyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a fatty acid ethyl ester (FAEE), is formed in the body through the non-oxidative metabolism of ethanol, specifically from the esterification of ethanol with palmitoleic acid. While historically associated with the toxic effects of alcohol consumption, the in vivo metabolism of individual FAEEs, such as this compound, is a complex area of study with implications for understanding both alcohol-related pathology and the potential bioactivity of these molecules. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo metabolism of this compound, with a focus on its pharmacokinetic profile, the analytical methodologies used for its quantification, and its potential involvement in cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

In Vivo Metabolism and Pharmacokinetics of this compound

The in vivo fate of this compound is primarily dictated by the metabolic pathways common to all fatty acid ethyl esters. The predominant metabolic process is rapid hydrolysis into its constituent molecules: palmitoleic acid and ethanol.

Metabolic Pathway

Following oral administration, FAEEs undergo hydrolysis in the gastrointestinal tract, particularly in the duodenum, with limited breakdown in the stomach.[1] Upon entering the circulation, they are rapidly further degraded by various esterases present in the blood and tissues.[1]

Caption: Metabolic fate of orally administered this compound.

Pharmacokinetic Parameters

Specific pharmacokinetic data for this compound are scarce in the literature. However, studies on mixtures of fatty acid ethyl esters provide valuable insights into its likely rapid clearance from the body.

Table 1: Pharmacokinetic Parameters of Fatty Acid Ethyl Esters (FAEEs) in Rats

| Parameter | Value | Species | Route of Administration | Comments | Reference |

| Half-life (t½) | 58 seconds | Rat | Intravenous | Data for a mixture of FAEEs injected within LDL particles. | [1] |

Note: This data represents the combined clearance of a mixture of FAEEs and should be considered an approximation for the behavior of this compound.

The high lipophilicity of this compound suggests that it would readily distribute into tissues, particularly adipose tissue and organs with high lipid content. However, its rapid hydrolysis likely limits extensive tissue accumulation in its ester form. The primary circulating metabolites are palmitoleic acid and ethanol.

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. The methods of choice are typically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and specificity.

Quantification of this compound in Biological Samples

The following is a generalized workflow for the analysis of this compound in biological samples such as plasma, serum, or tissue homogenates.

Caption: General workflow for this compound analysis.

Table 2: Performance Characteristics of Analytical Methods for FAEE Quantification

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |

| GC-MS | Hair, Meconium | ~1-10 pg/mg | ~0.5 nmol/g | High sensitivity, good for long-term exposure monitoring (hair). |

| LC-MS/MS | Blood, Plasma | Variable | Variable | High throughput, suitable for a wide range of biological fluids. |

In Vivo Experimental Design for Pharmacokinetic Studies

A representative protocol for an in vivo pharmacokinetic study of this compound in a rodent model is outlined below.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Dosing: this compound can be administered intravenously (e.g., via the tail vein) or orally (by gavage). The vehicle should be chosen carefully to ensure solubility (e.g., a lipid emulsion for IV administration).

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes) into tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analysis: Plasma concentrations of this compound are determined using a validated GC-MS or LC-MS/MS method.

-

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using appropriate software to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Potential Signaling Pathways

The direct signaling roles of this compound are not well-established. It is widely believed that its biological effects are primarily mediated by its hydrolysis products, palmitoleic acid and ethanol. Palmitoleic acid is a known lipokine with diverse signaling properties.

Caption: Potential downstream signaling of this compound metabolites.

Palmitoleic acid has been shown to activate G protein-coupled receptors (GPCRs), such as GPR120, which can lead to anti-inflammatory effects and improved insulin sensitivity.[2] It is therefore plausible that some of the biological effects observed after administration of this compound are attributable to the subsequent actions of palmitoleic acid. Conversely, the release of ethanol can contribute to oxidative stress and mitochondrial dysfunction, which are hallmarks of alcohol-induced tissue injury.

Conclusion and Future Directions

The in vivo metabolism of this compound is characterized by rapid and efficient hydrolysis into palmitoleic acid and ethanol. This rapid clearance means that the systemic exposure to the intact ester is likely to be very brief. The biological activity of this compound is therefore likely to be a composite of the effects of its parent compound and its metabolites.

A significant gap in the current literature is the lack of specific quantitative pharmacokinetic and tissue distribution data for this compound. Future research should focus on conducting detailed in vivo studies using radiolabeled this compound to accurately trace its metabolic fate and quantify its presence in various tissues. Furthermore, elucidating whether this compound possesses any direct signaling activity, independent of its hydrolysis products, would be a valuable contribution to the field. A deeper understanding of the in vivo behavior of this compound will be crucial for accurately assessing its role in alcohol-related pathologies and for exploring any potential therapeutic applications.

References

- 1. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic Properties of Ethyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of ethyl palmitoleate. Given the limited direct research on this compound, this guide also incorporates data on its primary metabolite, palmitoleic acid, and general characteristics of fatty acid ethyl esters (FAEEs) to provide a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction

This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid. As a member of the fatty acid ethyl ester (FAEE) class, its formation in the body is often associated with the non-oxidative metabolism of ethanol. While historically considered a biomarker for alcohol consumption, emerging research into the biological activities of its constituent fatty acid, palmitoleic acid, has generated interest in the independent pharmacological and pharmacokinetic properties of this compound. This guide synthesizes the available scientific literature to provide a detailed resource for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C18H34O2 | PubChem |

| Molecular Weight | 282.5 g/mol | PubChem |

| Appearance | Colorless or pale yellow, transparent liquid | Therapeutic Goods Administration (TGA)[1] |

| Solubility | Practically insoluble in water; very soluble in acetone, ethanol, heptane, and methanol. | Therapeutic Goods Administration (TGA)[1] |

| IUPAC Name | ethyl (Z)-hexadec-9-enoate | PubChem |

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is largely dictated by its rapid hydrolysis in vivo.

Upon oral administration, this compound, like other FAEEs, undergoes rapid hydrolysis in the gastrointestinal (GI) tract, primarily in the duodenum.[2] This enzymatic breakdown releases its constituent molecules: palmitoleic acid and ethanol. Consequently, the systemic absorption of the intact this compound ester is expected to be very low. The bioavailability of the parent fatty acid, palmitoleic acid, is therefore of greater physiological relevance.

In silico predictions suggest that this compound has high gastrointestinal absorption potential, though this likely refers to the overall absorption of its components following hydrolysis.[3]

Due to its rapid hydrolysis in the bloodstream (half-life of approximately 58 seconds for FAEEs), significant distribution of intact this compound to tissues is unlikely following oral administration.[2] Any intact ester that does reach systemic circulation would likely be associated with lipoproteins. Following intravenous administration, FAEEs have been detected in various tissues, with adipose tissue showing potential for accumulation.

The distribution profile will be dominated by that of palmitoleic acid, which is incorporated into various lipid pools, including phospholipids, triglycerides, and cholesterol esters, and distributed throughout the body.

The primary metabolic pathway for this compound is hydrolysis, catalyzed by carboxylesterases present in the GI tract, liver, and blood. This process yields palmitoleic acid and ethanol.

-

Enzymatic Hydrolysis Workflow

Palmitoleic acid then enters endogenous fatty acid metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids.

Signaling Pathways of Palmitoleic Acid

Given the rapid conversion of this compound to palmitoleic acid, the biological effects are likely mediated by the signaling pathways of the latter. Palmitoleic acid has been shown to modulate inflammatory responses and metabolic processes through various signaling cascades.

Palmitoleic acid has been demonstrated to have anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. It can attenuate the pro-inflammatory signaling induced by saturated fatty acids like palmitic acid, leading to a reduction in the activation of the transcription factor NF-κB and subsequent production of inflammatory cytokines.

References

Potential Anti-inflammatory Effects of Ethyl Palmitoleate: A Technical Guide for Researchers

Introduction

Ethyl palmitoleate, the ethyl ester of palmitoleic acid, is emerging as a molecule of interest in the field of inflammation research. As a fatty acid ester, it shares structural similarities with endogenous signaling molecules that play crucial roles in the modulation of inflammatory pathways. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound and related compounds, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its corresponding fatty acid, palmitoleic acid, has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Anti-inflammatory Effects of Ethyl Palmitate

| Experimental Model | Species | Treatment | Dosage | Outcome | Percentage Change | Reference |

| Carrageenan-induced paw edema | Rat | Ethyl Palmitate | 100 mg/kg | Reduction in paw edema | Data not quantified | [1](1) |

| LPS-induced endotoxemia | Rat | Ethyl Palmitate | 100 mg/kg | Reduction in plasma TNF-α | Data not quantified | [1](1) |

| LPS-induced endotoxemia | Rat | Ethyl Palmitate | 100 mg/kg | Reduction in plasma IL-6 | Data not quantified | [1](1) |

| LPS-induced endotoxemia | Mouse | Ethyl Palmitate | 5 and 10 mL/kg | Increased survival rate | 100% survival | [2](2) |

Table 2: In Vitro and In Vivo Anti-inflammatory Effects of Palmitoleic Acid

| Experimental Model | Cell Type/Species | Treatment | Concentration/Dosage | Outcome | Percentage Change | Reference |

| LPS-stimulated human lymphocytes | Human | Palmitoleic Acid | 25 µM | Reduction in TNF-α production | -23.6% | [3](3) |

| LPS-stimulated human lymphocytes | Human | Palmitoleic Acid | 50 µM | Reduction in TNF-α production | -47.4% | (3) |

| LPS-stimulated human lymphocytes | Human | Palmitoleic Acid | 50 µM | Reduction in IL-2 production | -64% | (3) |

| LPS-stimulated human lymphocytes | Human | Palmitoleic Acid | 25 µM & 50 µM | Reduction in IL-17A production | -55.5% and -60% | (3) |

| LPS-induced sterile air pouch | Rat | Palmitoleic Acid | 100 mM (topical) | Inhibition of TNF-α release | -73.14% | (4) |

| LPS-induced sterile air pouch | Rat | Palmitoleic Acid | 100 mM (topical) | Inhibition of IL-1β release | -66.19% | (4) |

| LPS-induced sterile air pouch | Rat | Palmitoleic Acid | 100 mM (topical) | Inhibition of IL-6 release | -75.19% | (4) |

| TNF-α-stimulated endothelial cells | Human (EAHy926) | Palmitoleic Acid | Not specified | Downregulation of MCP-1, IL-6, and IL-8 | Data not quantified | (5) |

Key Signaling Pathways

The anti-inflammatory effects of this compound and related fatty acids are believed to be mediated through the modulation of several key intracellular signaling pathways. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of anti-inflammatory and metabolic regulators like Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 120 (GPR120).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Palmitoleic acid has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.(6)

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Palmitoleic acid has been shown to inhibit the activation of key MAPK proteins.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors are nuclear receptors that act as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation. Activation of PPARs, particularly PPARα and PPARγ, can lead to the suppression of inflammatory responses. Palmitoleic acid has been shown to activate PPARα.(--INVALID-LINK--)

GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, including palmitoleic acid.(7) Activation of GPR120 can trigger anti-inflammatory signaling cascades, in part through the recruitment of β-arrestin-2, which can inhibit components of the NF-κB and MAPK pathways.

References

- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl palmitate ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids | Semantic Scholar [semanticscholar.org]

- 6. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl Palmitoleate in Ethanol-Induced Cell Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying ethanol-induced cell injury, with a specific focus on the role of ethyl palmitoleate, a non-oxidative metabolite of ethanol. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Executive Summary

Ethanol-induced cellular damage is a multifaceted process involving both oxidative and non-oxidative metabolic pathways. While oxidative metabolism has been extensively studied, emerging evidence highlights the critical role of non-oxidative metabolites, particularly fatty acid ethyl esters (FAEEs), in mediating organ damage, especially in the pancreas. This compound, formed from the esterification of ethanol with palmitoleic acid, is a key FAEE implicated in this toxicity. This guide elucidates the mechanisms by which this compound and other FAEEs disrupt cellular homeostasis, leading to mitochondrial dysfunction, aberrant calcium signaling, and endoplasmic reticulum (ER) stress, ultimately culminating in cell death.

Biochemical Foundation: Non-Oxidative Ethanol Metabolism

While the majority of ingested ethanol is oxidized in the liver, a smaller but significant fraction undergoes non-oxidative metabolism in various organs, including the pancreas.[1][2][3] This pathway involves the esterification of ethanol with fatty acids, catalyzed by enzymes such as carboxylester lipase (CEL), to form FAEEs.[4][5] The pancreas has a particularly high capacity for FAEE synthesis.

The formation of this compound is a direct consequence of this metabolic route, where ethanol reacts with palmitoleic acid.

Core Mechanisms of this compound-Induced Cell Injury

FAEEs, including this compound, are lipophilic and can accumulate in cellular membranes, particularly mitochondrial membranes, initiating a cascade of cytotoxic events.

Mitochondrial Dysfunction

A primary target of FAEEs is the mitochondrion. The accumulation of these esters in the mitochondrial membrane leads to uncoupling of oxidative phosphorylation, a decrease in the mitochondrial membrane potential, and a subsequent fall in ATP synthesis. This energy depletion impairs cellular processes reliant on ATP, such as ion pumps.

Disruption of Calcium Homeostasis

FAEEs induce a sustained, toxic elevation of intracellular calcium concentration ([Ca2+]c). This is achieved through two principal mechanisms:

-

Release from the Endoplasmic Reticulum: FAEEs trigger the release of Ca2+ from the ER stores via inositol trisphosphate (IP3) receptors.

-

Impaired Ca2+ Extrusion: The FAEE-induced depletion of ATP compromises the function of Ca2+-ATPase pumps in the plasma membrane and the sarcoplasmic/endoplasmic reticulum (SERCA) pumps, which are responsible for removing Ca2+ from the cytosol.

The resulting Ca2+ overload further exacerbates mitochondrial dysfunction and can activate degradative enzymes.

Endoplasmic Reticulum (ER) Stress

The disruption of ER calcium homeostasis and the accumulation of unfolded or misfolded proteins can trigger the unfolded protein response (UPR), a hallmark of ER stress. Chronic or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response, mediated by factors such as CHOP (C/EBP homologous protein).

The following diagram illustrates the interconnected signaling pathways leading to cell injury.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound (or related FAEEs) and ethanol on cellular injury markers.

Table 1: In Vitro Effects of Palmitoleic Acid Ethyl Ester (POAEE) on Pancreatic Acinar Cell Death

| Concentration of POAEE | Apoptosis (%) | Necrosis (%) |

| Control | 0.4% | 10.8% |

| 200 µM | 10.8% | 41.5% |

Table 2: Effects of Ethanol and Palmitoleic Acid (POA) on Pancreatic Acinar Cell Death with Oxidative Metabolism Inhibition

| Treatment | Apoptotic Cell Death (%) | Necrotic Cell Death (%) |

| Control | 1.4% | 4.1% |

| Ethanol (10mM) + POA (20µM) + 4-MP (100µM) | 9.5% | 25.3% |

| 4-MP (4-methylpyrazole) is an inhibitor of oxidative ethanol metabolism. |

Table 3: Effect of FAEEs on Trypsin Activity in Human Pancreatic Tissue

| FAEE Concentration | Trypsin Activity (vs. Control) |

| 10 µM | p = 0.02 |

| 50 µM | p = 0.03 |

Table 4: Ethanol-Induced Apoptosis in AR42J Cells

| Ethanol Concentration | Apoptosis (%) |

| Control | 5% |

| 200 mg% | 10% |

| 400 mg% | 12% |

| 800 mg% | 13% |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on FAEE-induced cell injury.

Isolation of Pancreatic Acinar Cells

-

Animal Model: Male CD1 mice are typically used.

-

Euthanasia and Pancreas Excision: Mice are euthanized by cervical dislocation, and the pancreas is promptly removed.

-

Digestion: The pancreas is minced and incubated in a solution containing collagenase at 37°C with gentle shaking.

-

Dispersion: The digested tissue is gently triturated through pipettes of decreasing tip diameter to release individual acini.

-

Filtration and Washing: The cell suspension is filtered through a nylon mesh and washed multiple times by centrifugation and resuspension in a buffered solution.

-

Cell Culture: Isolated acini are cultured in a suitable medium for subsequent experiments.

Measurement of Intracellular Calcium ([Ca2+]c)

-

Dye Loading: Isolated pancreatic acinar cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.

-

Confocal Microscopy: The cells are then transferred to a perfusion chamber on the stage of a confocal microscope.

-

Stimulation: A baseline fluorescence is recorded before the addition of this compound or other stimuli.

-

Image Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]c, are recorded over time.

-

Data Analysis: The fluorescence intensity is normalized to the baseline to quantify the relative changes in [Ca2+]c.

Assessment of Apoptosis and Necrosis

-

Cell Treatment: Pancreatic acinar cells are treated with varying concentrations of this compound for a specified duration.

-

Staining: Cells are co-stained with:

-

Annexin V-FITC: Binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of necrosis.

-

-

Flow Cytometry or Fluorescence Microscopy: The stained cells are analyzed by flow cytometry or fluorescence microscopy to quantify the percentage of live, apoptotic, and necrotic cells.

In Vivo Model of FAEE-Induced Acute Pancreatitis

-

Animal Model: Male Swiss mice are commonly used.

-

Induction: Acute pancreatitis is induced by intraperitoneal injections of ethanol (e.g., 1.35 g/kg) in combination with palmitoleic acid (e.g., 150 mg/kg).

-

Sample Collection: At a specified time point (e.g., 24 hours) after induction, mice are euthanized, and blood and pancreas tissue are collected.

-

Biochemical Analysis: Serum amylase and lipase levels are measured as markers of pancreatic injury.

-

Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for edema, inflammation, and necrosis.

-

Myeloperoxidase (MPO) Assay: MPO activity in pancreatic tissue is measured as an indicator of neutrophil infiltration.

The following diagram outlines a general experimental workflow for studying FAEE-induced cell injury.

References

- 1. Exposure to binge ethanol and fatty acid ethyl esters exacerbates chronic ethanol-induced pancreatic injury in hepatic alcohol dehydrogenase-deficient deer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. gut.bmj.com [gut.bmj.com]

- 5. Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Signaling Functions of Ethyl Palmitoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract